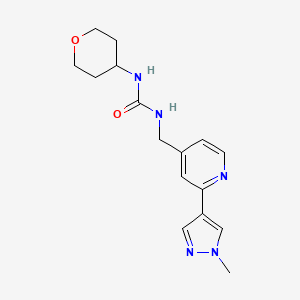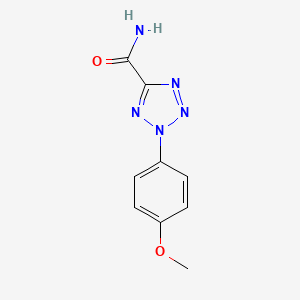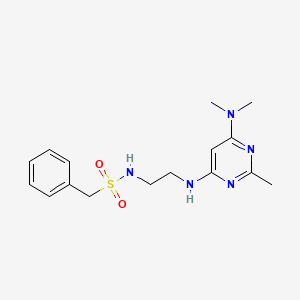
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" is a multifaceted molecule that incorporates several functional groups and structural motifs, such as pyrazole, pyridine, and tetrahydropyran rings, connected through a urea linkage. This structure suggests potential for diverse chemical reactivity and interactions, as well as the possibility of exhibiting interesting physical and chemical properties.
Synthesis Analysis
The synthesis of urea derivatives, such as the compound , can often involve multicomponent reactions. For instance, a one-pot synthesis approach using urea as a catalyst has been reported for the creation of highly functionalized pyrano[2,3-c]pyrazole derivatives . Similarly, the synthesis of 1,3-disubstituted ureas with pyrazole and adamantane fragments has been achieved under mild conditions, yielding significant inhibitory activity against human soluble epoxide hydrolase . These methods highlight the versatility and efficiency of synthesizing complex urea derivatives, which could be applicable to the synthesis of the compound under discussion.
Molecular Structure Analysis
The molecular structure of urea derivatives can significantly influence their properties and reactivity. For example, the equilibrium between conformational isomers of pyrid-2-yl ureas has been studied, showing a preference for certain forms influenced by substituents . Additionally, the association of N-(pyridin-2-yl),N'-substituted ureas with other molecules has been explored, revealing the importance of intramolecular hydrogen bonding and the substituent effect on complex formation . These studies suggest that the molecular structure of the compound would likely exhibit specific conformational preferences and potential for intermolecular interactions.
Chemical Reactions Analysis
Urea derivatives are known to participate in various chemical reactions. The presence of electron-withdrawing substituents has been shown to facilitate intermolecular complexation with cytosine, indicating potential for specific molecular recognition . Moreover, the bifunctional nature of urea catalyzes multiple steps in multicomponent reactions, such as Knoevenagel condensation, Michael addition, and ring opening and closing reactions . These findings suggest that the compound could engage in a range of chemical reactions, potentially leading to the formation of novel structures or complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure. For instance, the solubility of 1,3-disubstituted ureas in water has been quantified, and their inhibitory activity against specific enzymes has been measured . The binding constants of pyrid-2-yl ureas with cytosine have also been determined, showing a range of affinities influenced by the nature of the substituents . These studies provide insight into the potential solubility, biological activity, and binding properties of the compound , which are crucial for its application in pharmaceutical and chemical research.
科学的研究の応用
Synthesis and Chemical Structure
- A study by Jeon et al. (2015) on the crystal structure of a similar sulfonylurea herbicide highlights the importance of dihedral angles and three-dimensional architecture in understanding the compound's stability and reactivity, which could be relevant for the synthesis and application of "1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" (Jeon et al., 2015).
- Research on pyrid-2-yl ureas by Chien et al. (2004) demonstrates how substituent effects influence intramolecular hydrogen bonding and complexation with cytosine, suggesting potential bioactive applications for similar compounds (Chien et al., 2004).
Molecular Interactions and Applications
- Lloyd and Steed (2011) investigated a urea compound's ability to form hydrogels, emphasizing the role of anions in tuning the gels' physical properties. This insight could be applied to designing materials with specific mechanical characteristics for various applications (Lloyd & Steed, 2011).
- Gube et al. (2012) reported on the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine, showing a tendency for cyclization due to preferred folded conformations. This could inform the synthesis of cyclic compounds for pharmaceutical or material science applications (Gube et al., 2012).
Potential Biomedical Applications
- Donaire-Arias et al. (2022) provide an extensive review of pyrazolo[3,4-b]pyridines, discussing over 300,000 compounds, their synthetic methods, and biomedical applications. This review underscores the vast potential of pyrazolo[3,4-b]pyridines in drug discovery and other biomedical fields, which could extend to the compound (Donaire-Arias et al., 2022).
特性
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-21-11-13(10-19-21)15-8-12(2-5-17-15)9-18-16(22)20-14-3-6-23-7-4-14/h2,5,8,10-11,14H,3-4,6-7,9H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWBZIQAYGMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)
![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

